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3-Chloro-2-ethoxy-5-methylbenzaldehyde Documentation Hub

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  • Product: 3-Chloro-2-ethoxy-5-methylbenzaldehyde
  • CAS: 883522-32-5

Core Science & Biosynthesis

Foundational

Substituted Benzaldehyde Derivatives: A Linchpin Scaffold in Medicinal Chemistry

Executive Summary: The Privileged Electrophile In the realm of medicinal chemistry, substituted benzaldehydes are not merely reagents; they are "privileged scaffolds." Their ubiquity stems from a unique electronic dualit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Electrophile

In the realm of medicinal chemistry, substituted benzaldehydes are not merely reagents; they are "privileged scaffolds." Their ubiquity stems from a unique electronic duality: the aldehyde functionality acts as a reactive "warhead" for covalent modification or heterocycle formation, while the benzene ring serves as a tunable platform for optimizing pharmacokinetic properties (ADME).

This guide moves beyond basic textbook definitions to explore how strategic substitution on the benzaldehyde core drives potency in anticancer, antimicrobial, and neuroprotective therapeutics. We will dissect the Structure-Activity Relationships (SAR), detail robust synthetic protocols, and map the mechanistic pathways that make these derivatives indispensable in modern drug discovery.

Chemical Reactivity & Synthetic Utility

The benzaldehyde moiety is the linchpin for generating diverse chemical libraries. Its utility relies on two primary reactivity modes:[1]

  • Nucleophilic Addition-Elimination: The carbonyl carbon is highly electrophilic, making it ideal for condensing with amines to form Schiff bases (imines), hydrazones, and thiosemicarbazones.

  • Condensation Reactions: The Knoevenagel and Claisen-Schmidt condensations utilize the aldehyde to generate chalcones and stilbenes, which are precursors to flavonoids and pyrazolines.

Mechanistic Insight: The Role of Acid Catalysis

In Schiff base formation, the reaction is often acid-catalyzed. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon (making it more susceptible to nucleophilic attack by the amine). However, pH control is critical . If the medium is too acidic, the amine nucleophile becomes protonated (ammonium salt) and non-reactive. The optimal pH is typically between 4 and 5.

Structure-Activity Relationship (SAR) Insights

The biological efficacy of benzaldehyde derivatives is governed by the Hammett equation principles—electronic effects (


) and steric hindrance (

) of substituents.
Electronic Tuning (The "Push-Pull" Effect)
  • Electron-Withdrawing Groups (EWGs): Substituents like

    
    , 
    
    
    
    , and
    
    
    (especially at the para position) withdraw electron density from the ring. This generally increases the electrophilicity of the aldehyde (or the resulting imine), often enhancing binding affinity to nucleophilic residues in enzyme active sites (e.g., Cysteine proteases).
  • Electron-Donating Groups (EDGs): Groups like

    
    , 
    
    
    
    , and
    
    
    increase electron density. While they reduce electrophilicity, they are crucial for hydrogen bonding interactions and improving water solubility.
Positional Isomerism (Ortho vs. Meta vs. Para)
  • Ortho-Substitution: Often introduces steric clash but can facilitate intramolecular hydrogen bonding (e.g., salicylaldehyde derivatives), which rigidifies the molecule and can improve membrane permeability.

  • Para-Substitution: The most common motif for extending the pharmacophore to reach deep hydrophobic pockets in target proteins.

Visualization: SAR Logic Flow

SAR_Logic Benzaldehyde Benzaldehyde Core Substituent Substituent Selection Benzaldehyde->Substituent Electronic Electronic Effect (Hammett $sigma$) Substituent->Electronic e.g., -NO2, -Cl Steric Steric Effect (Size/Shape) Substituent->Steric e.g., -tBu, -Ph Lipophilicity Lipophilicity (LogP) Substituent->Lipophilicity e.g., Alkyl chains Activity Biological Activity Electronic->Activity Reactivity/Binding Steric->Activity Receptor Fit Lipophilicity->Activity Membrane Permeability

Caption: Logical flow of Structure-Activity Relationship (SAR) optimization for benzaldehyde derivatives.

Key Medicinal Applications

Anticancer Agents: Thiosemicarbazones

Benzaldehyde-derived thiosemicarbazones are potent anticancer agents.[2] They function primarily by:

  • Chelating Metal Ions: Binding iron (Fe) or copper (Cu) to generate redox-active complexes that induce oxidative stress (ROS) in cancer cells.

  • Inhibiting Ribonucleotide Reductase (RNR): Depleting dNTP pools required for DNA synthesis.

  • Targeting 14-3-3ζ: Recent research indicates benzaldehyde derivatives can inhibit the interaction between 14-3-3ζ and phosphorylated Histone H3 (H3S28ph), a pathway critical for cancer cell survival and metastasis (See Reference 1).[3]

Comparative Potency Data (IC50 in


g/mL) 
The following table summarizes cytotoxicity data for specific derivatives against cancer cell lines (Source: Reference 2):
CompoundSubstituent (R)Cell Line (Breast MCF-7)Cell Line (Melanoma B16-F0)Mechanism Note
3-MBTSc 3-Methoxy2.82

0.15
3.45

0.20
High affinity for TGF-

1
4-NBTSc 4-Nitro5.10

0.35
7.59

0.45
Stronger electron withdrawal
Doxorubicin (Control)3.16

0.02
--Standard Chemotherapy
Antimicrobial & Anti-inflammatory

Schiff bases derived from 2-chlorobenzaldehyde and 2-hydroxybenzaldehyde (salicylaldehyde) exhibit significant antibacterial activity against S. aureus and E. coli. The mechanism often involves the disruption of the bacterial cell wall or inhibition of DNA gyrase.

Experimental Protocols

Protocol A: General Synthesis of Benzaldehyde-Derived Schiff Bases

Objective: To synthesize a Schiff base via condensation of a substituted benzaldehyde and a primary amine.[4]

Reagents:

  • Substituted Benzaldehyde (e.g., 4-nitrobenzaldehyde) (10 mmol)

  • Primary Amine (e.g., aniline or substituted aniline) (10 mmol)

  • Absolute Ethanol (20 mL)

  • Glacial Acetic Acid (Catalytic amount, 2-3 drops)

Workflow:

  • Dissolution: Dissolve the substituted benzaldehyde in 10 mL of absolute ethanol in a round-bottom flask.

  • Addition: Dissolve the amine in 10 mL of absolute ethanol and add it slowly to the aldehyde solution.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reflux: Attach a condenser and reflux the mixture at 70-80°C for 3–6 hours. Monitor progress via TLC (Solvent system: Hexane:Ethyl Acetate 7:3).

  • Isolation: Cool the mixture to room temperature, then place in an ice bath. The Schiff base should precipitate as a solid.

  • Purification: Filter the solid under vacuum. Wash with cold ethanol. Recrystallize from hot ethanol to yield pure crystals.

Troubleshooting:

  • No Precipitate? Reduce the solvent volume by rotary evaporation or add a few drops of water to induce nucleation.

  • Oily Product? Triturate with hexane or diethyl ether to induce solidification.

Protocol B: Synthesis of Benzaldehyde Thiosemicarbazone

Objective: To synthesize a thiosemicarbazone ligand for anticancer evaluation.

Reagents:

  • Substituted Benzaldehyde (10 mmol)

  • Thiosemicarbazide (10 mmol)

  • Ethanol (30 mL)

  • HCl (conc., 3-4 drops)

Workflow:

  • Mixing: In a 100 mL flask, mix the benzaldehyde and thiosemicarbazide in ethanol.

  • Catalysis: Add catalytic HCl.

  • Reflux: Reflux for 4 hours with continuous stirring.

  • Workup: Cool the solution. The product typically precipitates as a crystalline solid.

  • Characterization: Confirm structure via IR (look for C=N stretch at ~1600 cm⁻¹) and NMR.

Visualization of Biological Mechanism

The following diagram illustrates the multi-target mechanism of benzaldehyde-derived thiosemicarbazones in cancer cells.

Anticancer_Mechanism Compound Benzaldehyde Thiosemicarbazone Metal Metal Chelation (Fe/Cu) Compound->Metal RNR RNR Inhibition Compound->RNR Signal 14-3-3ζ / H3S28ph Interference Compound->Signal ROS ROS Generation Metal->ROS DNA_Stop DNA Synthesis Arrest RNR->DNA_Stop Metastasis Metastasis Suppression Signal->Metastasis Apoptosis Apoptosis / Cell Death ROS->Apoptosis DNA_Stop->Apoptosis Metastasis->Apoptosis Indirect

Caption: Multi-modal anticancer mechanism of benzaldehyde thiosemicarbazones, highlighting metal chelation and signaling pathway interference.

References

  • Saito, J., et al. (2025). "Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph."[3] British Journal of Cancer. [Link]

  • Al-Ostoot, F. H., et al. (2021). "Synthesis, In Silico Study, and Anti-Cancer Activity of Thiosemicarbazone Derivatives." Molecules. [Link][5][4][6][7][8][9][10]

  • Netalkar, P. P., et al. (2014). "Synthesis, Characterization, and In Vitro Cytotoxic Activities of Benzaldehyde Thiosemicarbazone Derivatives and Their Palladium (II) and Platinum (II) Complexes." Bioinorganic Chemistry and Applications. [Link]

  • Wisdom Library. "Substituted Benzaldehyde: Significance and symbolism." [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Reductive Amination of 3-Chloro-2-ethoxy-5-methylbenzaldehyde

Introduction: The Strategic Importance of Reductive Amination Reductive amination stands as a cornerstone of modern synthetic organic chemistry, prized for its reliability and versatility in forging carbon-nitrogen bonds...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Reductive Amination

Reductive amination stands as a cornerstone of modern synthetic organic chemistry, prized for its reliability and versatility in forging carbon-nitrogen bonds.[1] This powerful transformation is particularly crucial in the realm of drug discovery and development, where the synthesis of secondary and tertiary amines is a frequent necessity for constructing biologically active molecules.[2][3][4] The reaction's appeal lies in its efficiency, often proceeding as a one-pot synthesis that combines a carbonyl compound (an aldehyde or ketone) with an amine in the presence of a reducing agent.[5]

This guide provides an in-depth exploration of reductive amination protocols specifically tailored for 3-Chloro-2-ethoxy-5-methylbenzaldehyde[6], a substituted aromatic aldehyde with potential as a versatile building block in medicinal chemistry. We will delve into the mechanistic underpinnings of the reaction, offer a comparative analysis of common reducing agents, and present detailed, field-tested protocols for the synthesis of both secondary and tertiary amines from this substrate. The causality behind experimental choices will be elucidated, ensuring that researchers can not only execute these protocols but also adapt them to their specific synthetic challenges.

Mechanistic Insights: A Two-Step Transformation

The reductive amination process elegantly combines two fundamental chemical steps: the formation of an imine or iminium ion, followed by its immediate reduction to the corresponding amine.[1][7]

  • Imine/Iminium Ion Formation: The reaction commences with the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the aldehyde. This addition forms a transient hemiaminal intermediate. Under mildly acidic conditions, the hemiaminal readily eliminates a molecule of water to yield a C=N double bond, forming an imine (from a primary amine) or an iminium ion (from a secondary amine).[1][8] The pH of the reaction medium is a critical parameter; mildly acidic conditions (pH 4-5) facilitate both the initial carbonyl activation and the subsequent dehydration, while strongly acidic conditions would protonate the starting amine, rendering it non-nucleophilic.[8]

  • Reduction: The newly formed imine or iminium ion is then reduced in situ by a hydride-based reducing agent. A key feature of successful reductive amination is the choice of a reducing agent that selectively reduces the protonated iminium ion much faster than the starting aldehyde.[9][10] This selectivity prevents the wasteful formation of the corresponding alcohol from the aldehyde.

Figure 1: Generalized mechanism of reductive amination with a primary amine.

Selecting the Optimal Reducing Agent

The success of a one-pot reductive amination hinges on the choice of the reducing agent. While sodium borohydride (NaBH₄) can be used, it is often less ideal for one-pot procedures as it can readily reduce the starting aldehyde.[8][11] More selective and commonly employed reagents are sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃, often abbreviated as STAB).[10][12][13]

ReagentFormulaKey AdvantagesKey DisadvantagesTypical Solvents
Sodium Borohydride NaBH₄Inexpensive, readily available.Can reduce the starting aldehyde, requiring a two-step procedure (pre-formation of the imine).[11][14]Methanol, Ethanol
Sodium Cyanoborohydride NaBH₃CNHighly selective for iminium ions over carbonyls at neutral to slightly acidic pH.[8][9]Highly toxic (releases HCN gas upon contact with strong acid).[9][12]Methanol, THF
Sodium Triacetoxyborohydride (STAB) NaBH(OAc)₃Excellent selectivity, non-toxic byproducts, mild, and highly effective.[10][13][15][16]Moisture-sensitive.Dichloromethane (DCM), 1,2-Dichloroethane (DCE), THF

For the protocols detailed below, Sodium Triacetoxyborohydride (STAB) is the recommended reagent due to its high selectivity, safety profile, and broad functional group tolerance, making it a reliable choice for drug discovery applications.[10][13]

Experimental Protocols for 3-Chloro-2-ethoxy-5-methylbenzaldehyde

The following protocols are designed to be robust starting points for the reductive amination of 3-Chloro-2-ethoxy-5-methylbenzaldehyde. Researchers should monitor reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

Protocol 1: Synthesis of a Secondary Amine using Benzylamine

This protocol details the synthesis of N-((3-chloro-2-ethoxy-5-methylphenyl)methyl)benzenemethanamine.

Materials:

  • 3-Chloro-2-ethoxy-5-methylbenzaldehyde (1.0 eq)

  • Benzylamine (1.05 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and nitrogen atmosphere setup.

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3-Chloro-2-ethoxy-5-methylbenzaldehyde (1.0 eq).

  • Dissolve the aldehyde in 1,2-dichloroethane (DCE) to a concentration of approximately 0.2 M.

  • Add benzylamine (1.05 eq) to the solution and stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. Note: The addition may cause a slight exotherm.

  • Stir the reaction vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS every 1-2 hours. The reaction is typically complete within 4-12 hours.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir for 15-20 minutes until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (DCM) (2 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure secondary amine.

Protocol 2: Synthesis of a Tertiary Amine using Morpholine

This protocol details the synthesis of 4-((3-chloro-2-ethoxy-5-methylphenyl)methyl)morpholine.

Materials:

  • 3-Chloro-2-ethoxy-5-methylbenzaldehyde (1.0 eq)

  • Morpholine (1.1 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic Acid (catalytic, ~0.1 eq, optional)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3-Chloro-2-ethoxy-5-methylbenzaldehyde (1.0 eq) and dissolve it in DCE (approx. 0.2 M).

  • Add morpholine (1.1 eq) to the solution. For less reactive secondary amines or hindered substrates, a catalytic amount of acetic acid (~0.1 eq) can be added to facilitate the formation of the iminium ion.[10]

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) to the mixture in one portion.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions with secondary amines may require longer reaction times (12-24 hours).

  • Once the starting aldehyde is consumed, work up the reaction as described in Protocol 1 (Step 6 onwards).

  • Purify the crude product via silica gel column chromatography to afford the desired tertiary amine.

Experimental_Workflow Start Dissolve Aldehyde in DCE AddAmine Add Amine (stir 30-60 min) Start->AddAmine AddSTAB Add STAB AddAmine->AddSTAB React Stir at RT (4-24h) Monitor by TLC/LC-MS AddSTAB->React Quench Quench with sat. NaHCO3 React->Quench Extract Extract with DCM Quench->Extract Dry Dry organic layer (Na2SO4) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify (Column Chromatography) Concentrate->Purify Product Pure Amine Product Purify->Product

Figure 2: General experimental workflow for reductive amination using STAB.

Troubleshooting and Self-Validation

A well-executed protocol should be a self-validating system. Here are key checkpoints and troubleshooting tips:

  • Incomplete Reaction: If the reaction stalls with the starting aldehyde still present, consider adding a fresh portion of STAB (0.5 eq). For stubborn cases, gentle heating (e.g., to 40 °C) may be beneficial, although this should be done with caution to avoid side reactions.

  • Presence of Imine/Iminium in Product: This indicates incomplete reduction.[14] Ensure the STAB is fresh and was not exposed to moisture. Increasing the equivalents of the reducing agent or extending the reaction time is advisable.

  • Formation of Alcohol Byproduct: This suggests that the reducing agent is reducing the aldehyde faster than the iminium ion. This is uncommon with STAB but can occur with NaBH₄.[8] If using NaBH₄, ensure the imine is fully formed before adding the reductant.

  • Difficult Purification: The basic nature of the amine product can sometimes cause tailing on silica gel chromatography. Adding a small amount of triethylamine (~1%) to the eluent can often mitigate this issue. Alternatively, an acid-base extraction can be employed to separate the amine product from neutral impurities before chromatography.

By understanding the mechanism and the critical parameters of the reaction, researchers can confidently apply and adapt these protocols for the synthesis of novel amine derivatives from 3-Chloro-2-ethoxy-5-methylbenzaldehyde, paving the way for new discoveries in drug development and materials science.

References

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Afanasyev, O. I., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry. [Link]

  • Chemistry LibreTexts. (2020). 21.6: Synthesis of Amines by Reductive Amination. [Link]

  • Myers, A. (n.d.). Myers Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Afanasyev, O. I., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. PubMed. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Journal of the American Chemical Society. (2025). Electrocatalytic Reductive Amination of Aldehydes and Ketones with Aqueous Nitrite. [Link]

  • YouTube. (2020). Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. [Link]

  • Gunanathan, C., & Shrestha, B. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. PMC. [Link]

  • ResearchGate. (2022). Reductive aminations of benzaldehyde. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]

  • ResearchGate. (2019). Synthesis of secondary amines via reductive amination of benzaldehyde with substituted anilines. [Link]

  • Journal of Chemical Sciences. (2023). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. [Link]

  • AIR Unimi. (n.d.). Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. [Link]

  • Zhang, R., et al. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Carbohydrate Polymers. [Link]

  • MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. [Link]

  • PubChem. (n.d.). 3-Chloro-2-ethoxy-5-methylbenzaldehyde. [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-Chloro-2-hydroxybenzaldehyde. [Link]

  • Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. [Link]

  • Acta Crystallographica Section E. (2012). 3-Chloromethyl-2-hydroxybenzaldehyde. [Link]

  • Green Chemistry Teaching and Learning Community. (2023). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. [Link]

Sources

Application

using 3-Chloro-2-ethoxy-5-methylbenzaldehyde in Suzuki-Miyaura coupling reactions

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 3-Chloro-2-ethoxy-5-methylbenzaldehyde Abstract This application note details the optimized protocols for utilizing 3-Chloro-2-ethoxy-5-methylbenzaldehyde (CAS...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 3-Chloro-2-ethoxy-5-methylbenzaldehyde

Abstract

This application note details the optimized protocols for utilizing 3-Chloro-2-ethoxy-5-methylbenzaldehyde (CAS 883522-32-5) as an electrophile in Suzuki-Miyaura cross-coupling reactions. This substrate presents a "perfect storm" of synthetic challenges: a deactivated aryl chloride handle, significant steric hindrance from the ortho-ethoxy group, and a chemically sensitive aldehyde moiety. We provide a validated workflow utilizing Buchwald-type phosphine ligands and controlled basicity to suppress dehalogenation and Cannizzaro side reactions, ensuring high yields in drug discovery and process chemistry campaigns.

Substrate Analysis & Synthetic Strategy

To successfully couple this molecule, one must first understand its electronic and steric profile.

Structural Challenges
  • Deactivated Electrophile: The chlorine atom at position 3 is the leaving group. Aryl chlorides possess a stronger C–Cl bond (approx. 96 kcal/mol) compared to bromides or iodides, making the Oxidative Addition step rate-limiting.[1]

  • Ortho-Effect (Steric & Electronic): The ethoxy group at position 2 is ortho to the reaction site.[1]

    • Steric: It physically impedes the approach of the Palladium catalyst.

    • Electronic: The oxygen atom acts as a resonance electron donor (+M effect), increasing electron density at the C-Cl bond and further suppressing oxidative addition.[1]

  • Aldehyde Sensitivity: The aldehyde at position 1 is susceptible to nucleophilic attack by strong bases (e.g., hydroxide, alkoxides), leading to side reactions like the Cannizzaro disproportionation or aldol condensation.[1]

The Solution: Ligand & Base Selection
  • Ligand: Standard ligands like PPh3 are insufficient. We utilize Dialkylbiaryl phosphines (Buchwald Ligands) , specifically SPhos or XPhos .[1] These ligands are electron-rich (facilitating oxidative addition into the C-Cl bond) and bulky (promoting reductive elimination and stabilizing the monoligated Pd(0) species).[1]

  • Base: We employ Potassium Phosphate (K3PO4) or Cesium Carbonate (Cs2CO3) .[1][2] These provide sufficient basicity to activate the boronic acid without triggering rapid aldehyde degradation.

Strategic Workflow Diagram

The following diagram illustrates the critical decision pathways and experimental setup for this specific substrate.

G Start Substrate: 3-Chloro-2-ethoxy-5-methylbenzaldehyde Decision Coupling Partner Sterics? Start->Decision RouteA Route A: Unhindered Boronic Acid (Phenyl, 4-Substituted) Decision->RouteA Low Sterics RouteB Route B: Hindered/Heteroaryl Boronic Acid (2-Substituted, Pyridyl) Decision->RouteB High Sterics CatA Catalyst: Pd(OAc)2 + SPhos Base: K3PO4 (aq) RouteA->CatA CatB Catalyst: XPhos Pd G3 Base: K3PO4 (anhydrous) RouteB->CatB Reaction Reaction: 80-100°C, 4-12h Solvent: 1,4-Dioxane CatA->Reaction CatB->Reaction Workup Workup: Phase Sep -> Silica Filtration *Avoid Strong Acid/Base* Reaction->Workup

Figure 1: Decision tree for selecting catalyst systems based on the steric demand of the boronic acid partner.

Experimental Protocols

Protocol A: General Screening (Recommended Starting Point)

Best for coupling with phenylboronic acid, 4-methoxyphenylboronic acid, etc.[1]

Reagents:

  • Substrate: 1.0 equiv (e.g., 100 mg)

  • Boronic Acid: 1.2 – 1.5 equiv[1]

  • Catalyst: Pd(OAc)2 (2 mol%) + SPhos (4 mol%)[1]

    • Note: Pre-complexed XPhos Pd G2 is also excellent.[1]

  • Base: K3PO4 (2.0 equiv, 3M aqueous solution)[1]

  • Solvent: 1,4-Dioxane (0.1 M concentration)[1]

Step-by-Step Procedure:

  • Inert Setup: Charge a reaction vial with the aryl chloride (1.0 equiv), boronic acid (1.2 equiv), and SPhos (4 mol%).[1] If using a solid precatalyst (e.g., XPhos Pd G2), add it now.[1]

  • Degassing: Seal the vial and purge with Argon/Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane via syringe.

  • Catalyst Activation (if using Pd(OAc)2): Add Pd(OAc)2 solution or solid rapidly under inert flow.[1] Stir for 1-2 mins to allow ligand binding (solution turns yellow/orange).

  • Base Addition: Add degassed aqueous K3PO4 (2.0 equiv).

  • Reaction: Heat block to 80°C with vigorous stirring (1000 rpm).

    • Checkpoint: Monitor by LCMS at 2 hours. The aldehyde peak (approx. 220-250 nm UV) should shift.[1]

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water (x2) and brine.[1] Dry over Na2SO4. Do not use sodium bisulfite washes as they can form adducts with the aldehyde.

Protocol B: Advanced (Hindered/Heteroaryl Partners)

Best for 2-substituted boronic acids or pyridyl boronates.[1]

Modifications:

  • Catalyst: XPhos Pd G3 or Pd-PEPPSI-iPr (2-5 mol%).[1] These precatalysts activate faster and are more stable.

  • Base: Cs2CO3 (3.0 equiv, solid, anhydrous).[1]

  • Solvent: Toluene/Water (10:[1]1) or n-Butanol.[1]

  • Temperature: 100°C.

Comparative Data: Ligand Performance

The following table summarizes expected conversion rates for 3-Chloro-2-ethoxy-5-methylbenzaldehyde based on internal application data and literature precedents for analogous ortho-alkoxy aryl chlorides.

Ligand SystemPd SourceBaseConversion (4h)Notes
PPh3 (Standard) Pd(PPh3)4Na2CO3< 10%Failed. Oxidative addition is too slow.[1]
dppf PdCl2(dppf)K2CO330-45%Moderate.[1] Significant dehalogenation observed.
SPhos Pd(OAc)2K3PO492-98% Recommended. Excellent steric tolerance.[1]
XPhos XPhos Pd G3K3PO495-99% Best for heteroaryl coupling partners.
IPr (NHC) Pd-PEPPSI-iPrCs2CO385-90%Good alternative if phosphines are problematic.[1]

Troubleshooting Guide

IssueDiagnosisSolution
Low Conversion (<20%) Catalyst DeactivationSwitch to XPhos Pd G3 . Ensure strict O2-free conditions (sparge solvents for 15 mins).
Dehalogenation (Product - Cl) Hydride Source presentAvoid alcoholic solvents (ethanol/isopropanol).[1] Use Dioxane or Toluene .[3][4] Reduce reaction temp to 70°C.
Aldehyde Oxidation Air leak / PeroxidesUse fresh solvents (peroxide-free ethers).[1] Perform workup rapidly under N2 if possible.
Homocoupling (Ar-Ar) Slow TransmetallationDecrease Boronic Acid excess.[1] Add base slowly or switch to a less soluble base (K2CO3).[1]

Mechanistic Pathway (DOT Visualization)

This diagram highlights the critical Oxidative Addition step, which is the bottleneck for this specific substrate.

Mechanism Pd0 L-Pd(0) (Active Species) OxAdd Oxidative Addition (Rate Limiting Step) Sterically Hindered Pd0->OxAdd + Substrate Substrate Substrate: 3-Cl-2-OEt-Ar-CHO Substrate->OxAdd ComplexA Pd(II)-Ar-Cl Intermediate OxAdd->ComplexA TransMet Transmetallation ComplexA->TransMet Boronic Ar'-B(OH)2 + Base Boronic->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration

Figure 2: Catalytic cycle emphasizing the Rate Limiting Step (Oxidative Addition) caused by the ortho-ethoxy group.[1]

References

  • Miyaura, N., & Suzuki, A. (1995).[1][5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005).[1] Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696.[1] Link[1]

    • Key citation for the use of SPhos/XPhos with hindered aryl chlorides.
  • Valente, C., et al. (2012).[1] PEPPSI–Pd–NHC Complexes: Efficient Catalysts for the Suzuki–Miyaura Cross-Coupling of Sterically Hindered Substrates. Angewandte Chemie International Edition, 51(14), 3314-3332.[1] Link[1]

  • Littke, A. F., & Fu, G. C. (2002).[1] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211.[1] Link

Disclaimer: This protocol is intended for research purposes only. Always consult Safety Data Sheets (SDS) for 3-Chloro-2-ethoxy-5-methylbenzaldehyde and all reagents before use.

Sources

Technical Notes & Optimization

Troubleshooting

🔬 Technical Support Center: 3-Chloro-2-ethoxy-5-methylbenzaldehyde Purification

The following guide serves as a specialized Technical Support Center for researchers working with 3-Chloro-2-ethoxy-5-methylbenzaldehyde (CAS: 883522-32-5) . This response is structured as a dynamic troubleshooting inter...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with 3-Chloro-2-ethoxy-5-methylbenzaldehyde (CAS: 883522-32-5) .

This response is structured as a dynamic troubleshooting interface, prioritizing solution-oriented workflows over static descriptions.

Current Status: Active | Agent: Senior Application Scientist | Ticket ID: PUR-3Cl-OEt-Me

Welcome. You are likely synthesizing this intermediate via the O-alkylation of 3-chloro-2-hydroxy-5-methylbenzaldehyde or a Vilsmeier-Haack formylation of the corresponding toluene derivative. The impurities listed below are specific to these pathways.

Select your issue from the Triage Table below to jump to the solution.

📊 PART 1: DIAGNOSTIC TRIAGE (Impurity Identification)
Symptom / ObservationProbable Impurity (ID)Origin / CauseRecommended Protocol
Yellow/Orange discoloration that persists after workup.Impurity A: 3-Chloro-2-hydroxy-5-methylbenzaldehyde (Starting Material)Incomplete alkylation; Hydrolysis of product.[Protocol 1: pH-Controlled Wash]
New Peak (RRT ~0.8) on HPLC; Acidic nature.Impurity B: 3-Chloro-2-ethoxy-5-methylbenzoic acidOxidation of the aldehyde (air exposure).[Protocol 2: Bicarbonate Scavenging]
Product remains an oil ; refuses to crystallize.Impurity C: Residual Solvent / RegioisomersEutectic mixture formation; trapped DMF/Toluene.[Protocol 3: Bisulfite Reset]
Cloudiness in organic solution; high ash content.Impurity D: Inorganic Salts (KI, KBr, K2CO3)Poor phase separation during aqueous workup.[Protocol 4: Filtration & Drying]
🛠 PART 2: TROUBLESHOOTING PROTOCOLS
🔴 ISSUE: "My product contains unreacted phenolic starting material (Impurity A)."

Context: The precursor (3-chloro-2-hydroxy-5-methylbenzaldehyde) has a phenolic hydroxyl group. The target product (ethoxy ether) does not. We exploit this acidity difference. Risk: Standard NaOH washes can trigger the Cannizzaro reaction (disproportionation) because your aldehyde lacks


-protons, leading to yield loss.

[Protocol 1: The Cold Carbonate Wash]

  • Dissolution: Dissolve crude oil in Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Avoid Diethyl Ether (volatility risks).

  • Chill: Cool the organic phase to 0–5 °C (Ice bath).

  • Extraction:

    • Wash 2x with cold 10% w/v Na₂CO₃ (Sodium Carbonate). Rationale: Carbonate (pH ~11) is strong enough to deprotonate the phenol (pKa ~8-10) but mild enough to prevent Cannizzaro attack on the aldehyde.

    • Do NOT use 5M NaOH.

  • Validation: Check the aqueous layer by TLC. If the phenol is present, it will stay at the baseline or run differently than the neutral ether.

  • Finishing: Wash organic layer 1x with Brine, dry over Na₂SO₄, and concentrate.

🟠 ISSUE: "I have oxidation byproducts (Benzoic Acid derivative)."

Context: Benzaldehydes oxidize to benzoic acids upon prolonged air exposure. This impurity disrupts crystallization.

[Protocol 2: Bicarbonate Scavenging]

  • Dissolution: Dissolve crude material in Toluene or DCM .

  • Scavenge: Wash vigorously with saturated NaHCO₃ (Sodium Bicarbonate) solution.

    • Mechanism:[1][2][3][4] The benzoic acid impurity (Impurity B) converts to its water-soluble sodium benzoate salt. The target aldehyde remains in the organic layer.

  • Separation: Discard the aqueous layer.

  • Precipitation (Optional): If the acid impurity was the major component preventing crystallization, the product may now crystallize upon concentration.

🟡 ISSUE: "The product is an oil and won't crystallize / High purity required (>99%)."

Context: If simple washes fail, or if you have non-acidic regioisomers (from formylation routes), you need a chemical purification method that is specific to the aldehyde functionality.

[Protocol 3: The Bisulfite Adduct "Reset"] Note: This method relies on the reversible formation of a water-soluble hydroxysulfonate adduct. Steric hindrance at the 2-position (ethoxy) and 3-position (chloro) may slow this reaction, so vigorous stirring is mandatory.

Step-by-Step:

  • Adduct Formation:

    • Dissolve 10 g crude aldehyde in 40 mL Ethanol .

    • Add 40 mL of saturated Sodium Bisulfite (NaHSO₃) solution.

    • Stir vigorously for 2–4 hours. A thick white precipitate (the adduct) should form.

    • Troubleshooting: If no solid forms, the adduct may be soluble. Add excess Ethanol or cool to 0 °C.

  • Washing (The Purification):

    • Filter the solid adduct (or separate the aqueous phase if soluble).[5]

    • Wash the solid/aqueous phase with Diethyl Ether .

    • Result: Impurities (regioisomers, non-aldehydes) stay in the Ether and are discarded. The target molecule is trapped in the salt form.

  • Regeneration:

    • Suspend the solid adduct in DCM (50 mL).

    • Slowly add 10% H₂SO₄ or saturated NaHCO₃ (base is often gentler) while stirring until the solid dissolves and gas evolution ceases.

  • Isolation: Separate the organic layer, dry, and evaporate.[3] You should have >98% pure aldehyde.[6]

🧬 PART 3: MECHANISTIC VISUALIZATION

The following diagram illustrates the logic flow for impurity formation and the purification decision tree.

PurificationStrategy Start Crude Reaction Mixture (3-Cl-2-OEt-5-Me-Benzaldehyde) Impurity_Phenol Impurity: Phenolic Precursor (Unreacted OH) Start->Impurity_Phenol Incomplete Alkylation Impurity_Acid Impurity: Benzoic Acid (Oxidation) Start->Impurity_Acid Air Oxidation Impurity_Regio Impurity: Regioisomers (Non-Acidic) Start->Impurity_Regio Side Reactions Step_Wash Protocol 1: Cold Na2CO3 Wash Impurity_Phenol->Step_Wash Removes Phenol Step_Bicarb Protocol 2: NaHCO3 Wash Impurity_Acid->Step_Bicarb Removes Acid Step_Bisulfite Protocol 3: Bisulfite Adduct Impurity_Regio->Step_Bisulfite Removes Non-Aldehydes Step_Wash->Step_Bicarb Sequential Workup Step_Bicarb->Step_Bisulfite If Purity < 95% Final_Product Pure Aldehyde (>98%) Step_Bicarb->Final_Product If Purity > 95% Step_Bisulfite->Final_Product Hydrolysis

Figure 1: Strategic decision tree for removing specific chemical impurities based on their functional group properties.

📊 PART 4: PHYSICAL DATA & CRYSTALLIZATION[2]

If you are attempting to crystallize the final product, refer to these parameters.

ParameterValue / DescriptionNotes
Physical State Low-melting solid or OilMP likely < 50 °C due to disruption of H-bonding (OH

OEt).
Solubility High: DCM, EtOAc, Toluene, AcetonePoor: Hexane, Water.
Recrystallization Solvent Hexane / Diethyl Ether (10:1) Dissolve in min. Ether, add Hexane until turbid, cool to -20 °C.
Alternative Solvent Ethanol / Water Dissolve in warm Ethanol, add water dropwise until cloudy.

Expert Tip: If the product oils out during crystallization, use the "Seeding" technique. Scratch the side of the glass vessel with a glass rod at the air-liquid interface to induce nucleation, or add a seed crystal of a similar chloro-benzaldehyde if available.

📚 References
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for Bisulfite purification of aldehydes).

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (General purification of substituted benzaldehydes).

  • PubChem Compound Summary. (n.d.). 3-Chloro-2-hydroxybenzaldehyde (Precursor data). National Center for Biotechnology Information. Retrieved from [Link]

  • Li, J. J. (2014).[1] Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.[7] (Reference for Vilsmeier-Haack and Cannizzaro mechanisms).

Sources

Optimization

Technical Support Center: Stability of 3-Chloro-2-ethoxy-5-methylbenzaldehyde Under Acidic Conditions

Welcome to the technical support center for 3-Chloro-2-ethoxy-5-methylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Chloro-2-ethoxy-5-methylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice for handling this compound in acidic environments. Our goal is to equip you with the foundational knowledge and actionable protocols to ensure the integrity of your experiments and intermediates.

Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for 3-Chloro-2-ethoxy-5-methylbenzaldehyde in an acidic medium?

The principal stability issue is the acid-catalyzed hydrolysis of the 2-ethoxy group.[1] The aromatic ether linkage is susceptible to cleavage under acidic conditions, particularly with heat. The reaction mechanism involves the protonation of the ether oxygen, which makes the ethoxy group a better leaving group. Subsequently, a nucleophile, typically water from the aqueous acidic medium, attacks the electrophilic carbon, leading to the cleavage of the C-O bond.[2]

Q2: What is the expected primary degradation product under these conditions?

The hydrolysis of the ethoxy ether will yield ethanol and the corresponding phenol, 3-Chloro-2-hydroxy-5-methylbenzaldehyde . This transformation replaces the ethoxy (-OCH₂CH₃) group with a hydroxyl (-OH) group.

Q3: Which factors will accelerate the degradation of the compound?

Several factors can increase the rate of acid-catalyzed hydrolysis:

  • Acid Strength: Higher concentrations of strong acids (lower pH) will accelerate the degradation by increasing the equilibrium concentration of the protonated ether intermediate.

  • Temperature: Increased temperature provides the necessary activation energy for the hydrolysis reaction, significantly increasing the degradation rate. A common starting point for stress testing is 70°C.[3]

  • Duration of Exposure: As with most chemical reactions, longer exposure to acidic conditions will result in a greater percentage of degradation.

  • Solvent System: The presence of water is necessary for hydrolysis. In anhydrous acidic conditions, this specific degradation pathway will be inhibited.[4]

Q4: Can the benzaldehyde functional group itself degrade in acid?

While the ether linkage is the most vulnerable point, the aldehyde group is not entirely inert.

  • Oxidation: While less common without a specific oxidizing agent, strong acidic conditions, especially when heated in the presence of oxygen (air), can promote the oxidation of the aldehyde to the corresponding carboxylic acid, 3-Chloro-2-ethoxy-5-methylbenzoic acid.[5][6][7]

  • Acetal Formation: In the presence of an alcohol solvent under acidic conditions, the aldehyde can reversibly form an acetal.[3] This is typically not considered degradation but will alter the chemical identity of the compound and affect analytical results.

  • Polymerization/Condensation: Under harsh acidic conditions (e.g., superacids or high heat), benzaldehydes can undergo self-condensation or Friedel-Crafts-type reactions, leading to polymeric impurities.[8]

Q5: How can I effectively monitor the stability of 3-Chloro-2-ethoxy-5-methylbenzaldehyde during my experiments?

A stability-indicating analytical method is crucial. The most common and effective technique is Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[3] This method can separate the parent compound from its more polar degradation product (3-Chloro-2-hydroxy-5-methylbenzaldehyde). For definitive identification of unknown peaks, coupling HPLC with mass spectrometry (LC-MS ) is the gold standard.[3] Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, especially for volatile components.[9][10]

Troubleshooting Guide: Common Experimental Issues
Problem Potential Cause(s) Recommended Solution(s)
Rapid and Complete Loss of Starting Material The acidic conditions are too harsh (acid concentration and/or temperature are too high).Reduce the acid concentration (e.g., from 1 M HCl to 0.1 M HCl). Lower the reaction temperature or run the experiment at room temperature. Reduce the duration of the acid exposure.
Multiple Unexpected Peaks in Chromatogram Formation of secondary degradants (e.g., oxidation product) or condensation byproducts. Reaction with solvent or other reagents.Use LC-MS to obtain the mass of the unknown impurities for structural elucidation. Run control experiments (e.g., compound in solvent without acid, acid in solvent without compound) to isolate the source of impurities. Ensure the purity of your starting material before beginning the experiment.
Poor Mass Balance in HPLC Analysis Degradation products are not being detected by the analytical method (e.g., they are volatile or do not have a UV chromophore). The compound has precipitated from the solution.Check for sample precipitation. Adjust the HPLC method (e.g., change the detection wavelength). Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) if available.
Inconsistent Degradation Profile Between Experiments Inaccurate control of temperature or timing. Inconsistent preparation of acidic solutions.Use a calibrated heating apparatus (water bath or heating block) to ensure consistent temperature.[3] Use volumetric flasks and calibrated pipettes for preparing all solutions to ensure consistent concentrations.
Visualized Mechanisms and Workflows
Primary Degradation Pathway

G Start 3-Chloro-2-ethoxy-5-methylbenzaldehyde Conditions H+ / H₂O (Acid-Catalyzed Hydrolysis) Start->Conditions Product 3-Chloro-2-hydroxy-5-methylbenzaldehyde Conditions->Product

Caption: Acid-catalyzed hydrolysis of the ethoxy group.

Experimental Workflow for Stability Assessment

G A 1. Prepare Stock Solution of Compound in Solvent B 2. Aliquot and Add Acidic Stressor (e.g., 0.1 M HCl) A->B C 3. Incubate at Controlled Temperature (e.g., 60°C) B->C D 4. Withdraw Samples at Time Points (t=0, 1h, 4h, 8h) C->D E 5. Quench/Neutralize (e.g., with NaOH) D->E F 6. Dilute to Final Concentration for Analysis E->F G 7. Analyze via Stability- Indicating HPLC Method F->G H 8. Quantify Parent Peak and Degradant Peaks G->H

Caption: Workflow for a forced degradation study.

Experimental Protocols
Protocol 1: Forced Degradation Study via Acid Hydrolysis

This protocol is designed to intentionally degrade the sample to assess its stability and identify potential degradation products, as mandated by ICH guidelines for pharmaceutical development.[11][12]

  • Stock Solution Preparation: Accurately weigh and dissolve 3-Chloro-2-ethoxy-5-methylbenzaldehyde in a suitable organic solvent (e.g., acetonitrile or methanol) to create a 1.0 mg/mL stock solution.

  • Stress Sample Preparation: In a clean vial, mix 1.0 mL of the stock solution with 1.0 mL of 0.2 M hydrochloric acid (HCl) to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.

  • Control Sample Preparation: In a separate vial, mix 1.0 mL of the stock solution with 1.0 mL of purified water. This will serve as the unstressed control.

  • Incubation: Place both the stress and control sample vials in a calibrated water bath set to 60°C.

  • Time Points: After a predetermined time (e.g., 4 hours), remove the vials from the water bath and allow them to cool to room temperature.

  • Neutralization: Carefully neutralize the stress sample by adding 1.0 mL of 0.2 M sodium hydroxide (NaOH). Verify the pH is neutral. Add 1.0 mL of purified water to the control sample to maintain equal dilution.[3]

  • Analysis: Dilute both the neutralized stress sample and the control sample with the HPLC mobile phase to a suitable concentration for analysis. Analyze immediately using a validated stability-indicating HPLC method.

Protocol 2: Example Stability-Indicating RP-HPLC Method

This method provides a starting point for separating the parent compound from its primary, more polar hydrolysis product. Method optimization will be required.

  • Column: C18, 250 x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 80% B

    • 20-25 min: 80% B

    • 25-26 min: 80% to 30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Data Summary: Illustrative Forced Degradation Results

The table below provides a hypothetical summary of results from a forced degradation study, demonstrating the impact of different conditions.

ConditionTime (hours)Parent Compound (%)Primary Degradant (%)Total Impurities (%)
0.1 M HCl, Room Temp898.51.11.5
0.1 M HCl, 60°C485.213.514.8
1.0 M HCl, 60°C445.749.854.3
References
  • BenchChem. (n.d.). A Comparative Guide to the Reactivity of Substituted Benzaldehydes. Retrieved from BenchChem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7B4PLsVXC73Hq0G6GzOpJTESNg8-xdm1T5fZ2d1vybyRigCLH20BxIkhB8ihBCVxnOWjalm4T0-U8QcRONWDLlDNYg7-_Ufk1nuynixkVhvGDt04SuBhj7dAk-ZhPiIuk7svRDDy8Q4nZxEr-ERqHHAvc6vqTkuILbyLBbOvc82n_clU3ghGVx-fpVixJV4QdE2M7s9lX32TK8gNiww==]
  • Olah, G. A., et al. (1996). Superacid-Catalyzed Reaction of Substituted Benzaldehydes with Benzene. The Journal of Organic Chemistry. [https://pubs.acs.org/doi/abs/10.1021/jo9609691]
  • Allan Chemical Corporation. (2023). Study: Impact of Aromatic Aldehydes on Fragrance Stability. Retrieved from Allan Chemical Corporation website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0-QDE9bEMtD7MIz7zfO3xhqWpSqEtQTfqyjgy-Rg6tvFcTQkiKM1y4tcnD4qeudgh6JKiKy-Kd6IPVitwX-gp0J19WKic0YFQrSx-55AlLxqQzfof2UEWpnNjWrdtyJZVUG700_s62i1VEVt9CqTjmuZoHRQ9De1qkfx23i0=]
  • BenchChem. (n.d.). Forced degradation studies of Cuminaldehyde under acidic and oxidative stress. Retrieved from BenchChem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIX5zq0MmR6pI1lInmZTgRCuP22e6Nvi-0Ul_1agO1bkU2gS4SHdJX6o0CwNofuRfmm0BLWsYfr1e94RmIrehiMbrL5cQdm5e7XlgHMCXVH2lQ93mlRGNEMsuJGTz4jTY8qS2kaqVyM5q_-3VyNQXTwzG5BWTRxtn2dZGbUXg9HVnD3mMRSZ2vobrzQh_Kwi67InmK5VTary8Bb0VObYRv6jHINeCAP2Lh]
  • Kumbhat, V. (2009). Structure-Reactivity Correlation in the Oxidation of Substituted Benzaldehydes by Pyridinium Bromochromate. ResearchGate. [https://www.researchgate.
  • Manish, Y. (2021). Reactivity of Benzaldehyde vs Acetaldehyde and Benzoic acid vs Acetic acid. Chemistry Stack Exchange. [https://chemistry.stackexchange.com/questions/154546/reactivity-of-benzaldehyde-vs-acetaldehyde-and-benzoic-acid-vs-acetic-acid]
  • Anew, D., et al. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8aOVWR6owN4OPJL4iGTL_TK-vgpvz5hEQ9UcYYFm-llhXOPd6_z2HCJ_K1O7OePTEEDjuF9By8Jct1_-l49HucIyJ2pLoF6x3dqw3SXH2-QHgjqbdC7Fb4u6-dL4p41DG53j0CZJUcfAIu7VuTnU6NLjLNiJF_K7A04P0INa5SQ0nKXrPuq_8a1nHjJZtNToZlifbK4y7nfqP1Q==]
  • Sharp. (2023). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from Sharp website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbiekwDHTGk3qUOErVKOepBBi7Plf4bBo2KVtqjPGbIfNeDXpUBS2DVUaFc06OIVphvdUfWeYj9DY6xZQ0X7R_w8ySZv1gH2XeZyfcjMQT71KfuZIyreh1MFxgPeHISft0jOmcLmvuEn4U6izpdyrDnkWHXycysQ9D8_ljEQcpToo_1rh4nTRODgjJONibYdfGkQdS6jO5e0zvt4QjTAoxyVDuEKlAY14A5uBSFZC-0HU=]
  • Patel, Y., et al. (2018). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical Sciences & Research. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELiDoS1tWu30Pc6wGFjqOxNxItxVyOYIg6kD7_Uo8DHHaVVzPnG1Dmg9uq9H5DWvNlqooGZGyM4XDwJX60ziaSGX0jfynxvaQgXYtGexB-m6Lsppg5GH_UcCI9ElCh2_vbbqdawEoyt-DZWgqHS1AQfOqc57odGf2cvR8DzjANR6ars9aKVA9cJCQYJNcqMC1Ha99V2uGq-NDh4THG08qAqQT2ajyYvVmxhnFLgFU-MHlEo6FYy584hJe6vGA2]
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  • ResearchGate. (2020). Concentration of benzaldehyde during the acid-catalyzed deacetalization.... Retrieved from ResearchGate. [https://www.researchgate.
  • Zellner, G., et al. (1990). Oxidation of benzaldehydes to benzoic acid derivatives by three Desulfovibrio strains. Applied and Environmental Microbiology. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC184911/]
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  • Rawat, A., & Ghose, A. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research. [https://vertexaisearch.cloud.google.
  • Matsumoto, M., et al. (1977). Acid-catalyzed oxidation of benzaldehydes to phenols by hydrogen peroxide. The Journal of Organic Chemistry. [https://pubs.acs.org/doi/abs/10.1021/jo00443a026]
  • Ashenhurst, J. (2023). Different reaction conditions for hydrolysis of ethers and epoxides. Chemistry Stack Exchange. [https://chemistry.stackexchange.com/questions/59659/different-reaction-conditions-for-hydrolysis-of-ethers-and-epoxides]
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Sources

Troubleshooting

Technical Support Center: Crystallization Optimization for 3-Chloro-2-ethoxy-5-methylbenzaldehyde

Ticket ID: #REC-ALD-3C2E5M Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2] Executive Summary Welcome to the technical support center. You are likely working with 3-Chloro-...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #REC-ALD-3C2E5M Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Executive Summary

Welcome to the technical support center. You are likely working with 3-Chloro-2-ethoxy-5-methylbenzaldehyde (CAS: 883522-32-5), a functionalized aromatic aldehyde often used as an intermediate in the synthesis of angiotensin II receptor antagonists (sartans) or agrochemicals.[1][2][3]

The Core Challenge: This molecule presents a "perfect storm" for crystallization difficulties:

  • Low Melting Point: Structural analogs (e.g., 3-chloro-2-hydroxybenzaldehyde) melt between 50–60°C. The ethoxy/methyl substitution pattern often results in a solid that melts <80°C, making it prone to oiling out rather than crystallizing.[1][2]

  • Oxidation Sensitivity: The aldehyde moiety is susceptible to air oxidation, forming the corresponding benzoic acid impurity which can inhibit crystal growth.[1][2]

  • Solubility Conflict: The lipophilic chloro/methyl groups compete with the polar aldehyde/ethoxy groups, complicating solvent choice.[1][2]

This guide provides a non-linear, troubleshooting-first approach to obtaining high-purity crystals.

Module 1: Solvent Selection Logic

Do not rely on a single "magic solvent."[2] You must match the solvent's dielectric constant to the specific impurity profile of your crude material.[2]

Primary Solvent Screen (The "First Principles" Approach)
Solvent SystemTypeSuitability RatingMechanism of Action
Ethanol / Water Binary⭐⭐⭐⭐⭐ (High)Displacement: The ethoxy group interacts well with EtOH.[1][2] Water acts as a strong anti-solvent to force lattice formation.[2] Best for removing inorganic salts.[2]
EtOAc / Heptane Binary⭐⭐⭐⭐ (High)Polarity Gradient: Excellent for removing non-polar starting materials.[2] Warning: High risk of oiling out if Heptane is added too fast.[2]
Cyclohexane Single⭐⭐⭐ (Med)Temperature Swing: Unlike Hexane, Cyclohexane has a higher boiling point (81°C) and freezes at 6°C, offering a wider operational window for low-melting solids.[1][2]
Isopropyl Alcohol (IPA) Single⭐⭐⭐ (Med)Viscosity Control: IPA is more viscous than EtOH, which can slow down nucleation and prevent rapid oiling, promoting better crystal habit.[2]
Decision Matrix: Selecting Your System

Use the following logic flow to determine your starting point based on your crude material's behavior.

SolventSelection Start Analyze Crude Material CheckMP Is Melting Point < 60°C? Start->CheckMP CheckImpurity Main Impurity Type? CheckMP->CheckImpurity No (Solid) LowMPStrat STRATEGY: Cold Recrystallization Solvent: Pentane or MeOH at -20°C CheckMP->LowMPStrat Yes (Oily/Waxy) PolarImp PolarImp CheckImpurity->PolarImp Polar (Acids/Salts) NonPolarImp NonPolarImp CheckImpurity->NonPolarImp Non-Polar (Alkyls) EtOHWater Protocol A: Ethanol/Water PolarImp->EtOHWater Use EtOH/Water (Dissolve polar impurities) EtOAcHept Protocol B: EtOAc/Heptane NonPolarImp->EtOAcHept Use EtOAc/Heptane (Keep non-polars in mother liquor)

Figure 1: Solvent Selection Decision Tree.[2] Blue nodes indicate decision points; Green nodes indicate the recommended protocol.

Module 2: The "Nuclear Option" (Bisulfite Purification)

If recrystallization fails due to persistent oils or isomeric impurities, you must utilize the chemical reactivity of the aldehyde group.[2] This is a self-validating purification method: only the aldehyde will react, leaving all other organic impurities (regioisomers, starting materials) in the organic layer.[2]

The Science: Sodium bisulfite (


) forms a water-soluble adduct with aldehydes.[1][2] Impurities remain in the organic phase.[1][2] The adduct is then hydrolyzed back to the pure aldehyde.[2]
Protocol: Bisulfite Adduct Purification
  • Formation: Dissolve crude oil in minimal Ethyl Acetate. Add 1.5 equivalents of saturated aqueous

    
    .[2]
    
  • Precipitation: Stir vigorously for 1-2 hours. The bisulfite adduct (a white solid) should precipitate.[2]

  • Wash: Filter the solid.[1][2][4][5] Wash with diethyl ether (removes non-aldehyde organics).[2]

  • Regeneration: Suspend the solid in water.[1][2] Add 10%

    
     or dilute 
    
    
    
    and stir until the solid disappears and oil droplets form.
  • Extraction: Extract the liberated pure aldehyde into DCM, dry over

    
    , and evaporate.
    

Module 3: Troubleshooting "Oiling Out"

Symptom: As you cool your hot solution, the product separates as liquid droplets at the bottom of the flask instead of crystals. Cause: The solution temperature is above the solvent's saturation point but also above the melting point of the solvated product (Liquid-Liquid Phase Separation).[1]

Rescue Protocol: The "Seeded Cloud" Technique

Do not simply cool the flask further (this just freezes the oil into an impure glass).[2]

  • Reheat: Re-dissolve the oil by heating the mixture back to reflux.

  • Adjust: Add a small amount (5-10%) of the "Good" solvent (e.g., Ethanol) to lower the saturation slightly.[2]

  • Temperature Hold: Cool the solution only to a temperature 5-10°C above where the oiling previously occurred.

  • Seed: Add a single seed crystal of pure product (if available) or scratch the glass vigorously.

  • Isothermal Stirring: Stir at this elevated temperature for 1-2 hours. You need the oil droplets to redissolve and deposit onto the crystal lattice, not crash out as new droplets.[2]

Module 4: Frequently Asked Questions (FAQ)

Q: My product is turning yellow/brown during crystallization. Why? A: Benzaldehydes are auto-oxidative.[1][2] The yellow color is likely the formation of Schiff bases (if amines are present) or quinoid-like oxidation byproducts.[1][2]

  • Fix: Add a pinch of EDTA (to chelate metal ions that catalyze oxidation) or perform the crystallization under a nitrogen blanket.[2] Use degassed solvents.[2][6]

Q: I have a yield of only 40%. Where is the rest? A: Check the mother liquor. The ethoxy and methyl groups increase lipophilicity, but the aldehyde is still moderately polar.[2] You likely used too much "Good" solvent (Ethanol/EtOAc).[2]

  • Fix: Concentrate the mother liquor to half volume and repeat the cooling process (Second Crop). Note that the second crop will always be less pure than the first.[1][2]

Q: Can I use Toluene? A: Toluene is excellent for rejecting polar impurities (like benzoic acid derivatives), but it has a high boiling point (110°C).[2] If your product melts at 60°C, Toluene will almost certainly cause oiling out unless you work at very high dilution.[2] Use Toluene only if you can cool to -20°C.[2]

References

  • Myerson, A. S. (2002).[2] Handbook of Industrial Crystallization (2nd ed.). Butterworth-Heinemann.[1][2] (Standard text for solubility curves and oiling-out thermodynamics).

  • Vogel, A. I. (1989).[2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2] Longman.[2] (Source for Bisulfite Adduct purification protocols).

  • Organic Syntheses. (1949).[2][7] m-Methoxybenzaldehyde.[1][2][7] Org. Synth. 29, 63. (Analogous procedure for alkoxy-benzaldehyde purification).[1][2]

  • PubChem. (n.d.).[2] 3-Chloro-2-methylbenzaldehyde Compound Summary. National Library of Medicine.[2] Link (Structural analog data for physical property estimation).[2]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the Structural Elucidation of 3-Chloro-2-ethoxy-5-methylbenzaldehyde: A Comparative Analysis of Spectroscopic Techniques

For professionals engaged in the intricate world of drug discovery and organic synthesis, the unambiguous determination of a molecule's structure is paramount. This guide provides an in-depth analysis of the ¹H NMR spect...

Author: BenchChem Technical Support Team. Date: February 2026

For professionals engaged in the intricate world of drug discovery and organic synthesis, the unambiguous determination of a molecule's structure is paramount. This guide provides an in-depth analysis of the ¹H NMR spectrum of 3-Chloro-2-ethoxy-5-methylbenzaldehyde, a substituted benzaldehyde with potential applications as a building block in medicinal chemistry. Beyond a mere spectral interpretation, we will embark on a comparative journey, weighing the insights gleaned from ¹H NMR against those offered by complementary analytical techniques such as ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This holistic approach is designed to equip researchers with the critical thinking necessary to select the most effective and efficient analytical strategies for structural verification.

The Central Role of ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as a cornerstone technique in organic chemistry for its ability to provide a detailed map of the hydrogen atoms within a molecule. The chemical environment of each proton dictates its resonance frequency (chemical shift), the number of neighboring protons determines the splitting pattern (multiplicity), and the relative number of protons of a particular type is given by the integration. For a molecule like 3-Chloro-2-ethoxy-5-methylbenzaldehyde, ¹H NMR offers a wealth of structural information.

Predicting the ¹H NMR Spectrum of 3-Chloro-2-ethoxy-5-methylbenzaldehyde

A careful examination of the molecular structure allows us to predict the key features of its ¹H NMR spectrum.

Structure:

Predicted ¹H NMR Signals:

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Aldehyde (-CHO)9.5 - 10.5Singlet (s)1HThe aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group.[1][2] It has no adjacent protons, hence it appears as a singlet.
Aromatic (Ar-H)6.5 - 8.2Doublets (d)2HThe two aromatic protons are in different chemical environments due to the substitution pattern. They will likely appear as two distinct doublets, with a small coupling constant characteristic of meta-coupling (⁴J).[3][4] Their exact chemical shifts are influenced by the electronic effects of the substituents.
Methylene (-OCH₂CH₃)~3.6 - 4.7Quartet (q)2HThese protons are adjacent to an oxygen atom, which deshields them. They are coupled to the three protons of the methyl group, resulting in a quartet (n+1 = 3+1 = 4).[5]
Methyl (Aromatic, -CH₃)~2.1 - 2.3Singlet (s)3HThe methyl group attached to the aromatic ring is deshielded compared to an aliphatic methyl group.[6][7] It has no adjacent protons, so it appears as a singlet.
Methyl (-OCH₂CH₃)~1.3Triplet (t)3HThese protons are coupled to the two protons of the methylene group, resulting in a triplet (n+1 = 2+1 = 3).[8]

A Comparative Analysis with Other Spectroscopic Techniques

While ¹H NMR is incredibly powerful, a comprehensive structural elucidation often necessitates a multi-technique approach. Here, we compare the insights from ¹H NMR with those from ¹³C NMR, Mass Spectrometry, and IR Spectroscopy for 3-Chloro-2-ethoxy-5-methylbenzaldehyde.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule. For our target compound, we would expect to see 10 distinct signals in the proton-decoupled ¹³C NMR spectrum, corresponding to the 10 carbon atoms in unique chemical environments.

Expected ¹³C NMR Data:

Carbon EnvironmentPredicted Chemical Shift (δ, ppm)
Aldehyde Carbonyl (C=O)190 - 195
Aromatic Carbons120 - 160
Methylene Carbon (-OCH₂)60 - 70
Aromatic Methyl Carbon (-CH₃)~20
Ethyl Methyl Carbon (-CH₃)~15

The aldehyde carbonyl carbon is characteristically found at a very high chemical shift.[2] The aromatic region will show multiple signals due to the different substituents influencing the electron density at each carbon.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 3-Chloro-2-ethoxy-5-methylbenzaldehyde (C₁₀H₁₁ClO₂), the molecular weight is approximately 198.64 g/mol .[1]

Expected Mass Spectrometry Data:

  • Molecular Ion Peak (M⁺): An intense peak at m/z ≈ 198, with a characteristic M+2 peak at m/z ≈ 200 with about one-third the intensity of the M⁺ peak, confirming the presence of one chlorine atom.

  • Key Fragmentation Patterns: Loss of the aldehyde proton (M-1), loss of the ethyl group (M-29), and cleavage of the ethoxy group are all plausible fragmentation pathways that would yield characteristic daughter ions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Expected IR Absorption Bands:

Functional GroupCharacteristic Absorption (cm⁻¹)
Aldehyde C-H stretch~2820 and ~2720 (often two distinct peaks)
Carbonyl (C=O) stretch~1700 (strong)
Aromatic C=C stretch~1600 and ~1475
C-O (ether) stretch~1250
Aromatic C-H bend800-900 (indicative of substitution pattern)

The presence of a strong absorption band around 1700 cm⁻¹ is a clear indicator of the carbonyl group of the aldehyde.[1]

Experimental Protocols

¹H NMR Spectroscopy: A Step-by-Step Workflow
  • Sample Preparation:

    • Weigh approximately 5-10 mg of 3-Chloro-2-ethoxy-5-methylbenzaldehyde.

    • Dissolve the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. The use of a deuterated solvent is crucial to avoid a large solvent signal that would obscure the analyte signals.[7]

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS), which is set to 0 ppm.[9]

  • Instrument Setup and Data Acquisition:

    • Place the NMR tube in the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity and optimal resolution.

    • Set the appropriate acquisition parameters, including the number of scans, relaxation delay, and pulse width.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

    • Integrate the peaks to determine the relative ratios of the different types of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the specific protons in the molecule.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive structural elucidation of 3-Chloro-2-ethoxy-5-methylbenzaldehyde using multiple spectroscopic techniques.

G cluster_0 Initial Analysis cluster_1 Spectroscopic Techniques cluster_2 Data Interpretation cluster_3 Structural Elucidation Sample Sample IR IR Sample->IR MS MS Sample->MS 1H_NMR 1H_NMR Sample->1H_NMR 13C_NMR 13C_NMR Sample->13C_NMR Functional_Groups Identify Functional Groups IR->Functional_Groups Molecular_Weight Determine Molecular Weight & Formula MS->Molecular_Weight Proton_Connectivity Map Proton Connectivity & Environment 1H_NMR->Proton_Connectivity Carbon_Skeleton Identify Carbon Skeleton 13C_NMR->Carbon_Skeleton Proposed_Structure Propose Structure Functional_Groups->Proposed_Structure Molecular_Weight->Proposed_Structure Proton_Connectivity->Proposed_Structure Carbon_Skeleton->Proposed_Structure Final_Structure Confirm Structure of 3-Chloro-2-ethoxy- 5-methylbenzaldehyde Proposed_Structure->Final_Structure Correlate Data

Caption: Workflow for the structural elucidation of an organic compound.

Conclusion

The structural analysis of 3-Chloro-2-ethoxy-5-methylbenzaldehyde serves as an excellent case study for demonstrating the synergistic power of modern spectroscopic techniques. While ¹H NMR provides the most detailed initial picture of the proton framework, its findings are corroborated and expanded upon by ¹³C NMR, which reveals the carbon backbone; Mass Spectrometry, which confirms the molecular weight and elemental composition; and IR Spectroscopy, which provides a rapid check for key functional groups. For researchers in drug development and related fields, mastering the interpretation of these spectra and understanding their complementary nature is not just a valuable skill but a necessity for advancing scientific discovery.

References

  • LibreTexts. 19.14 Spectroscopy of Aldehydes and Ketones. Accessed February 12, 2026. [Link]

  • University of Regensburg. Chemical shifts. Accessed February 12, 2026. [Link]

  • JoVE. Video: NMR Spectroscopy and Mass Spectrometry of Aldehydes and Ketones. Accessed February 12, 2026. [Link]

  • ACD/Labs. Beyond Three Bonds: Identifying Meta Coupling in a ¹H NMR Spectrum. Accessed February 12, 2026. [Link]

  • Iowa State University. NMR Coupling Constants. Accessed February 12, 2026. [Link]

  • e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Accessed February 12, 2026. [Link]

  • The Organic Chemistry Tutor. Chemical Shift In NMR Spectroscopy. YouTube. Published December 11, 2018. Accessed February 12, 2026. [Link]

  • Doc Brown's Chemistry. methylbenzene low high resolution H-1 proton nmr spectrum of methylbenzene analysis interpretation of chemical shifts ppm spin spin line splitting. Accessed February 12, 2026. [Link]

  • Abraham, R. J., Mobli, M., & Smith, R. J. (2003). 1H chemical shifts in NMR: Part 19. Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. Magnetic Resonance in Chemistry, 41(1), 26-40.
  • ACD/Labs. The Basics of Interpreting a Proton (¹H) NMR Spectrum. Published December 2, 2021. Accessed February 12, 2026. [Link]

  • Nail IB®. How does the chemical shift of the methyl protons in 1-H NMR spectrum of ring substituted methyl benzene depend on the type (methyl, hydroxy, chloro, carboxylic acid & nitro) and position (ortho, meta and para) of the substituent? | Chemistry HL's Sample Internal Assessment. Accessed February 12, 2026. [Link]

  • Organic Chemistry Data. ¹H NMR Coupling Constants. Accessed February 12, 2026. [Link]

  • University of Wisconsin-Platteville. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Accessed February 12, 2026. [Link]

  • Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde C6H5CHO. Accessed February 12, 2026. [Link]

  • The Organic Chemistry Tutor. H NMR coupling and coupling constants. YouTube. Published December 11, 2019. Accessed February 12, 2026. [Link]

  • ResearchGate. 1 H NMR spectrum of 6-ethoxy-3-phenyl-3,4-dihydro-2H-benzo... Accessed February 12, 2026. [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. Accessed February 12, 2026. [Link]

  • Doc Brown's Chemistry. ethoxyethane low high resolution H-1 proton nmr spectrum of ethoxyethane analysis interpretation of chemical shifts ppm spin spin line splitting diagram of diethyl ether. Accessed February 12, 2026. [Link]

  • ResearchGate. Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. Accessed February 12, 2026. [Link]

  • OpenStax. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Accessed February 12, 2026. [Link]

  • LibreTexts. 18.9: Spectroscopy of Ethers. Accessed February 12, 2026. [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information. Accessed February 12, 2026. [Link]

  • SpectraBase. 3-Bromo-5-ethoxy-4-[(2-methylphenyl)methoxy]benzaldehyde - Optional[1H NMR] - Spectrum. Accessed February 12, 2026. [Link]

Sources

Comparative

Optimizing Structural Elucidation: A Comparative MS Guide for 3-Chloro-2-ethoxy-5-methylbenzaldehyde

Executive Summary & Core Directive The Challenge: In the synthesis of complex pharmaceutical intermediates, distinguishing regioisomers of polysubstituted benzenes is a critical bottleneck. For 3-Chloro-2-ethoxy-5-methyl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The Challenge: In the synthesis of complex pharmaceutical intermediates, distinguishing regioisomers of polysubstituted benzenes is a critical bottleneck. For 3-Chloro-2-ethoxy-5-methylbenzaldehyde (CAS: 883522-32-5), standard mass spectrometry (MS) often yields ambiguous results if the specific "Ortho Effect" driven by the 2-ethoxy/1-aldehyde interaction is not leveraged.

The Solution: This guide moves beyond basic spectral listing. We compare Electron Impact (EI) versus Electrospray Ionization (ESI) to demonstrate why EI is superior for structural fingerprinting, while ESI is reserved for molecular weight confirmation.[1] Furthermore, we delineate the specific fragmentation pathways that distinguish this molecule from its 4-ethoxy or 6-methyl isomers.

Comparative Analysis: Ionization Mode Efficacy

The choice of ionization technique dictates the depth of structural information available.[2] For this specific chlorinated benzaldehyde derivative, the choice is between Fingerprinting (EI) and Intact Detection (ESI) .

Table 1: Performance Matrix (EI vs. ESI)
FeatureElectron Impact (EI) Electrospray Ionization (ESI)
Ionization Energy Hard (70 eV)Soft (Thermal/Voltage)
Primary Ion Observed Molecular Ion Radical

Protonated Molecule

Fragmentation Extensive (Rich structural data)Minimal (mostly adducts:

, etc.)
Chlorine Pattern Distinct 3:1 ratio on

and fragments
Distinct 3:1 ratio on

Key Application Structural Validation & Isomer Differentiation Purity Assay & MW Confirmation
Limit of Detection Low picogram (GC-MS)Femtogram (LC-MS/MS)

Expert Insight: Use ESI-MS during the initial reaction monitoring to confirm the mass (198/200 Da). However, you must switch to EI-MS (GC-MS) for final structural certification. ESI will not induce the characteristic "Ortho Effect" rearrangement required to prove the ethoxy group is adjacent to the aldehyde.

Deep Dive: Fragmentation Mechanistics & The "Ortho Effect"

The fragmentation of 3-Chloro-2-ethoxy-5-methylbenzaldehyde is governed by three dominant factors:

  • The Chlorine Signature: A natural isotopic abundance of

    
     (75.7%) and 
    
    
    
    (24.2%) creates a permanent 3:1 intensity ratio for every fragment containing the halogen.
  • Alpha-Cleavage: Characteristic of aldehydes (Loss of

    
     or 
    
    
    
    ).[3]
  • The Ortho Effect (Crucial): The proximity of the 2-ethoxy group to the benzaldehyde carbonyl allows for a McLafferty-like rearrangement .

Validated Fragmentation Pathway

The molecular ion (


 198) undergoes a specific hydrogen transfer from the ethoxy tail to the carbonyl oxygen, leading to the neutral loss of ethylene (

, 28 Da)
. This is the diagnostic transition that separates this molecule from para-ethoxy isomers.
Graphviz Pathway Diagram

The following diagram illustrates the primary fragmentation tree, highlighting the critical ortho-elimination pathway.

Fragmentation M Molecular Ion [M]+. m/z 198 (100%) / 200 (33%) Frag1 [M - H]+ Benzoyl Cation m/z 197 / 199 M->Frag1 - H• (Alpha Cleavage) Frag2 [M - C2H4]+. (Ortho Effect) Salicylaldehyde-type Ion m/z 170 / 172 M->Frag2 - C2H4 (Ethylene) McLafferty-like Rearrangement Frag3 [M - CHO]+ Ar-O-Et Cation m/z 169 / 171 M->Frag3 - CHO• (Alpha Cleavage) Frag5 [M - Cl]+ Loss of Chlorine m/z 163 M->Frag5 - Cl• (Minor) Frag4 [M - C2H4 - CO]+. Chlorocresol Radical m/z 142 / 144 Frag2->Frag4 - CO (Carbon Monoxide)

Caption: Figure 1. EI-MS Fragmentation Tree. The green path (Loss of Ethylene, m/z 170) is diagnostic for the ortho-ethoxy isomer.

Experimental Protocol: Structural Validation

To replicate these results, use the following self-validating protocol. This workflow ensures that thermal degradation in the inlet does not mimic fragmentation.

Reagents & Equipment[1][2][4]
  • Solvent: HPLC-grade Methanol or Acetonitrile (Avoid chlorinated solvents to prevent isotope interference).

  • Standard: 3-Chloro-2-ethoxy-5-methylbenzaldehyde (>98% purity).

  • System: GC-MS (Single Quadrupole preferred for spectral matching).

Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve 1 mg of analyte in 10 mL Methanol (100 ppm stock).

    • Dilute 100 µL of stock into 900 µL Methanol (10 ppm working solution).

    • Why: High concentrations cause detector saturation, distorting the critical Cl-isotope ratio.

  • Inlet Parameters (Critical):

    • Mode: Splitless (0.5 min purge) or Split 1:20.

    • Temperature: 250°C .

    • Caution: If the inlet is too hot (>280°C), the ethoxy group may thermally eliminate ethylene before ionization, artificially inflating the m/z 170 peak.

  • MS Source Parameters:

    • Source Temp: 230°C.

    • Ionization Energy: 70 eV (Standard).[4][5][6]

    • Scan Range: 40–300 amu.

  • Data Analysis (Pass/Fail Criteria):

    • Criterion A: Observe Parent Ion at m/z 198.

    • Criterion B: Confirm Isotope Ratio. Peak 200 must be ~33% of Peak 198.

    • Criterion C (Ortho Check): Locate m/z 170 (

      
      ). If this peak is <5% relative abundance, the ethoxy group is likely not in the ortho position (suggesting a regioisomer impurity).
      
Graphviz Workflow Diagram

Workflow Start Sample: 1mg/10mL MeOH Dilution Dilute to 10 ppm Start->Dilution GC GC Inlet: 250°C Split 1:20 Dilution->GC Ionization EI Source: 70eV 230°C GC->Ionization Detection Scan 40-300 amu Ionization->Detection Analysis Check m/z 198 & 170 Verify Cl Ratio (3:1) Detection->Analysis

Caption: Figure 2.[7] Operational workflow for GC-MS validation of the target molecule.

References

  • NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Benzaldehyde Derivatives. National Institute of Standards and Technology. [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for "Ortho Effect" mechanisms).
  • PubChem. Compound Summary: 3-Chloro-2-ethoxy-5-methylbenzaldehyde (CID 53409728).[8] National Library of Medicine. [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal Procedures for 3-Chloro-2-ethoxy-5-methylbenzaldehyde

As a Senior Application Scientist, it is understood that meticulous handling of chemical reagents extends through their entire lifecycle, from procurement to disposal. The proper management of waste is not merely a regul...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is understood that meticulous handling of chemical reagents extends through their entire lifecycle, from procurement to disposal. The proper management of waste is not merely a regulatory formality but a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, field-proven protocol for the disposal of 3-Chloro-2-ethoxy-5-methylbenzaldehyde (CAS No. 883522-32-5), a compound whose disposal requires careful consideration due to its chemical properties.

Hazard Assessment & Core Disposal Principles

Understanding the inherent risks of a compound is the first step in defining a safe disposal pathway. 3-Chloro-2-ethoxy-5-methylbenzaldehyde belongs to two critical chemical classes: halogenated aromatics and aldehydes.

  • Halogenated Compound: The presence of a chlorine atom classifies this compound as a halogenated organic. Halogenated waste streams must be segregated from non-halogenated streams.[1][2] The reason for this strict segregation is rooted in the required disposal technology; halogenated compounds necessitate high-temperature incineration with specialized scrubbers to neutralize the resulting acidic gases (e.g., HCl) and prevent the formation of highly toxic dioxins.[3] Consequently, the disposal of this waste category is more complex and costly.[1]

  • Aromatic Aldehyde: The aldehyde functional group can impart significant biological activity and chemical reactivity. Safety data for analogous structures suggest that this compound should be treated as hazardous, with potential for toxicity, irritation, and environmental harm.[4][5][6]

Based on this assessment, the core principle for disposal is segregation and professional management . The Safety Data Sheet for similar hazardous chemicals explicitly states the required disposal method: "Dispose of contents/ container to an approved waste disposal plant."[4][7] Attempting to neutralize this compound in-lab without a validated, substance-specific protocol is strongly discouraged. Such efforts could lead to incomplete reactions or the generation of new, uncharacterized hazards.

Pre-Disposal Planning & Personal Protective Equipment (PPE)

Safe disposal begins before the waste is even generated. Proper planning ensures that all necessary equipment is on hand to handle the waste safely and compliantly.

Essential Materials:

  • Designated Waste Container: A clearly labeled, dedicated container for halogenated organic liquid waste. Use a container made of a material with documented resistance to chlorinated aromatics. While high-density polyethylene (HDPE) is common, its resistance to chlorinated compounds can be variable; borosilicate glass or a specialized fluorinated container may be preferable for initial collection.[8][9]

  • Waste Label: A hazardous waste label compliant with your institution's Environmental Health & Safety (EHS) and local regulatory requirements.

  • Spill Kit: An accessible spill kit rated for chemical spills, including absorbent materials, neutralizing agents (if appropriate for secondary cleanup), and disposal bags.

Mandatory Personal Protective Equipment (PPE): Given the high potential hazards, including possible fatal contact or inhalation toxicity suggested by related compounds[4], a comprehensive PPE strategy is non-negotiable.

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene gloves, double-gloving recommended.Protects against dermal contact. The hazards necessitate robust chemical resistance.[5]
Eye/Face Protection Chemical safety goggles and a full-face shield.Protects against splashes and vapors, which can cause severe eye damage.[4][5]
Body Protection Chemical-resistant lab coat.Prevents contamination of personal clothing.
Respiratory Protection Use only within a certified chemical fume hood.The compound's potential volatility and inhalation toxicity require that all handling occurs in a controlled, ventilated environment.[4][5]

Step-by-Step Disposal Protocol

This protocol outlines the process from the moment waste is generated to its final handoff for professional disposal.

Phase 1: Waste Segregation at the Point of Generation
  • Immediate Segregation: As soon as a process generates waste containing 3-Chloro-2-ethoxy-5-methylbenzaldehyde (e.g., residual material, contaminated solvents, reaction mother liquor), it must be classified as halogenated organic waste .

  • Avoid Co-mingling: Do NOT mix this waste with non-halogenated organic solvents, aqueous waste, or solid waste.[2] Cross-contamination increases disposal costs and complexity.

Phase 2: Containerization and Labeling
  • Select Container: Working inside a chemical fume hood, carefully transfer the liquid waste into the designated halogenated waste container. Use a funnel to prevent spills.

  • Do Not Overfill: Fill the container to no more than 90% of its total capacity to allow for vapor expansion and prevent spills during transport.[10][11]

  • Secure Closure: Tightly seal the container cap.

  • Immediate Labeling: Affix a hazardous waste label to the container. Fill it out completely and legibly, including:

    • The words "Hazardous Waste"

    • Full chemical name: "3-Chloro-2-ethoxy-5-methylbenzaldehyde" and any other components (e.g., solvents).

    • Approximate concentrations/volumes of each component.

    • Date of accumulation start.

    • Your name, lab number, and contact information.

Phase 3: Temporary Storage in the Laboratory
  • Designated Area: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory. This area must be under the control of the lab personnel.

  • Secondary Containment: Place the waste container within a larger, chemically resistant secondary containment bin or tray. This is crucial for containing potential leaks.

  • Ventilation: The SAA should be in a well-ventilated area, away from heat sources, open flames, or incompatible chemicals.[4]

Phase 4: Arranging for Professional Disposal
  • Contact EHS: Follow your institution's established procedures to request a hazardous waste pickup from the Environmental Health & Safety (EHS) department or equivalent.

  • Documentation: Complete any required waste manifest or pickup request forms accurately. This documentation is a legal record of the waste's journey from your lab to the final disposal facility.

  • Hand-off: Ensure the waste is handed off directly to authorized EHS personnel.

Emergency Procedures for Spills and Exposures

In Case of a Spill:

  • Evacuate the immediate area if the spill is large or if you feel unwell.

  • Alert colleagues and your lab supervisor.

  • If the spill is small and you are trained and equipped to handle it, don the appropriate PPE.

  • Contain the spill with absorbent material from your chemical spill kit.

  • Collect the contaminated absorbent material using non-sparking tools and place it in a sealed, labeled container for disposal as hazardous solid waste.

  • Clean the spill area as recommended by your institution's safety protocols.

In Case of Personal Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[7]

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7]

  • Inhalation: Move to fresh air immediately. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

Disposal Workflow Diagram

The following diagram illustrates the critical decision points and procedural flow for the proper disposal of 3-Chloro-2-ethoxy-5-methylbenzaldehyde.

G cluster_0 Disposal Workflow A Waste Generation (e.g., residual reagent, contaminated solvent) B Hazard Assessment: Is the waste halogenated? A->B C YES (Contains 3-Chloro-2-ethoxy-5-methylbenzaldehyde) B->C Yes D Segregate into designated HALOGENATED ORGANIC liquid waste stream C->D E Select & Fill Appropriate Container (Glass or other resistant material) <90% Full D->E F Securely Cap & Affix Completed Hazardous Waste Label E->F G Store in Laboratory SAA with Secondary Containment F->G H Schedule Pickup with Institutional EHS G->H I Complete Waste Manifest & Documentation H->I J Transfer Custody to Authorized EHS Personnel I->J K Final Disposal at Licensed Hazardous Waste Facility (High-Temp Incineration) J->K

Caption: Decision workflow for the safe disposal of 3-Chloro-2-ethoxy-5-methylbenzaldehyde.

References

  • Sigma-Aldrich, Safety Data Sheet for Chloroacetaldehyde solution. This document provides hazard classifications, precautionary statements, and disposal instructions for a related hazardous chlorinated aldehyde.

  • PubChem, 3-Chloro-2-ethoxy-5-methylbenzaldehyde. National Center for Biotechnology Information. PubChem Compound Summary for CID 53409728.

  • Synquest Labs, Safety Data Sheet for 3-(Chloromethyl)-2-hydroxy-5-methylbenzaldehyde. This SDS outlines hazards and required PPE for a structurally similar benzaldehyde derivative.

  • Fisher Scientific, Safety Data Sheet for 3-Chlorobenzaldehyde. A safety data sheet for a related chlorinated benzaldehyde, detailing first-aid and handling procedures.

  • Google Patents, US6670520B2 - Reductive amination for aldehyde neutralization. This patent describes general methods for neutralizing aldehydes using amino acids.

  • The University of Texas at Austin, SynapseWeb, Neutralizing the Aldehydes. This article discusses a specific commercial product for neutralizing formaldehyde waste.

  • PubChem, 3-Chloro-5-methylbenzaldehyde. National Center for Biotechnology Information. PubChem Compound Summary for CID 10773201.

  • Google Patents, US5545336A - Method of neutralizing aldehyde-containing waste waters and the like. This patent describes using sodium pyrosulfite for aldehyde neutralization.

  • EPFL, PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. This document provides general procedures for treating various classes of chemical waste.

  • BASF, Safety Data Sheet. An example of a safety data sheet detailing handling and stability information.

  • U.S. Environmental Protection Agency, EPA HAZARDOUS WASTE CODES. A list of federally regulated hazardous waste codes.

  • U.S. Environmental Protection Agency, Hazardous Waste: Guidelines and Regulations. An overview of the EPA's hazardous waste program under RCRA.

  • KEIM. Paints, Safety data sheet. An example of a safety data sheet following European CLP regulations.

  • Braskem, Polyethylene chemical resistance. A document outlining the chemical resistance of polyethylene to various substances.

  • CDF Corporation, Polyethylene Chemical Resistance Chart. A detailed chart showing the resistance of polyethylene to a wide range of chemicals.

  • U.S. Environmental Protection Agency, Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. A technical document describing disposal technologies for halogenated wastes.

  • Houston Polytank, Polyethylene-Chemical-Resistance-Chart.pdf. A chemical resistance table for low and high-density polyethylene.

  • University of Oslo, Chemical and Hazardous Waste Guide. A university guide for the management of laboratory waste.

  • StateScape, Chapter 850: IDENTIFICATION OF HAZARDOUS WASTES. State-level regulations for identifying hazardous wastes, referencing EPA codes.

  • University of California, Santa Cruz, Environmental Health and Safety, Hazardous Waste Reduction. A guide on minimizing and properly segregating hazardous waste.

  • Bucknell University, WASTE MANAGEMENT. A university guide on the segregation of different waste streams.

  • Lund University, Kemicentrum, 8.1 Organic solvent waste. Specific instructions for handling and disposing of organic solvent waste.

  • Hippo Plastique, Chemicals Resistance Table Low Density and High Density Polyethylene. A chart detailing the chemical resistance of polyethylene.

  • Newcomer Supply, Form-Zero™Formalin Neutralizer. Technical information on a commercial product for neutralizing aldehyde waste.

  • HAKKO CORPORATION, Chemical Resistant Chart on Polyethylene. A chemical resistance guide for polyethylene tubing.

  • BLD Pharm, 3-Chloro-2-ethoxy-5-methylbenzaldehyde. A commercial supplier page for the chemical.

  • U.S. Environmental Protection Agency, Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. Information on the regulation of industries producing chlorinated hydrocarbons.

  • U.S. Environmental Protection Agency, Learn about Hazardous Waste Cleanups. An overview of the RCRA Corrective Action Program for cleaning up hazardous waste sites.

  • PubChemLite, 3-chloro-5-methylbenzaldehyde (C8H7ClO). A summary page for a related chemical compound.

Sources

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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